Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate
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Description
“Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350997-17-0 . It has a molecular weight of 284.36 and its molecular formula is C16H13NO2S . The compound is stored at temperatures between 28 C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9,20H,17H2,1H3 .Chemical Reactions Analysis
While specific reactions involving “Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” are not available, similar compounds like Methyl 2-aminothiophene-3-carboxylate have been used in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione via reaction with formamide .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . More specific physical and chemical properties are not available in the resources I have.Scientific Research Applications
Chemical and Biological Properties
The significance of thiophene derivatives, including compounds structurally related to Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, has been well-documented in literature reviews focusing on their chemical and biological activities. Thiophene derivatives exhibit a broad spectrum of therapeutic properties indicated by specific biological test systems. These compounds, characterized by their diverse molecular structures, do not follow a general activity pattern. The modification of thiophene rings by various aromatic rings, such as benzene and naphthalene, has been explored to enhance their biological efficacy. However, no consistent superiority of any molecular structures has been established, underscoring the complex nature of structure-activity relationships within thiophene derivatives (Drehsen & Engel, 1983).
Environmental and Analytical Applications
Research on condensed thiophenes, which are closely related to Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, has focused on their occurrence, toxicity, and biodegradation, especially in petroleum-contaminated environments. Condensed thiophenes form a significant portion of organosulfur compounds in petroleum, with dibenzothiophene (DBT) serving as a model compound for biodegradation studies. The exploration of biodegradation pathways and the identification of metabolites in laboratory cultures have advanced our understanding of the environmental impact and potential analytical applications of thiophene derivatives in monitoring pollution and assessing bioremediation strategies (Kropp & Fedorak, 1998).
Polymer and Material Science
In polymer and material science, the study of thiophene-based compounds extends to the development of novel materials with desirable physical and chemical properties. For instance, plastic scintillators based on polymethyl methacrylate have been investigated for their scintillation properties when doped with various luminescent dyes, including those related to naphthalene derivatives. Such materials have found applications in radiation detection and measurement, demonstrating the versatility of thiophene and naphthalene derivatives in designing high-performance materials (Salimgareeva & Kolesov, 2005).
properties
IUPAC Name |
methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDVPXJTBONOAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361973 |
Source
|
Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate | |
CAS RN |
350997-17-0 |
Source
|
Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 350997-17-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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